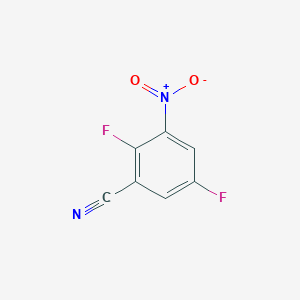

2,5-Difluoro-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2F2N2O2 |

|---|---|

Molecular Weight |

184.10 g/mol |

IUPAC Name |

2,5-difluoro-3-nitrobenzonitrile |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H |

InChI Key |

ZOQRYENSXINAFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,5-Difluoro-3-nitrobenzonitrile

Topic: 2,5-Difluoro-3-nitrobenzonitrile Chemical Structure Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

A Privileged Scaffold for Regioselective Heterocycle Synthesis[1]

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of bicyclic heteroaromatic drugs.[1] Its unique substitution pattern—featuring a nitrile, a nitro group, and two fluorine atoms—creates a distinct electronic environment that enables high-precision Nucleophilic Aromatic Substitution (SNAr) .

This scaffold is critical for the "bottom-up" construction of 3-aminoindazoles and 4-aminoquinazolines , motifs frequently observed in kinase inhibitors targeting EGFR, FGFR, and BTK pathways. This guide analyzes its structural reactivity, synthetic utility, and handling protocols.

Chemical Identity & Physiochemical Profile[3][4][5][6]

| Property | Specification |

| CAS Number | 1690818-46-2 |

| IUPAC Name | 2,5-Difluoro-3-nitrobenzonitrile |

| Molecular Formula | C₇H₂F₂N₂O₂ |

| Molecular Weight | 184.10 g/mol |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 95–98 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in water |

| Key Functional Groups | Nitrile (–CN), Nitro (–NO₂), Fluorine (–F) |

Structural Analysis & Reactivity Logic

The utility of 2,5-difluoro-3-nitrobenzonitrile lies in its asymmetric electrophilicity . Although it possesses two fluorine atoms, they are not chemically equivalent.

Electronic Activation Map

-

C2-Fluorine (The "Hot Spot"): This atom is located ortho to the strongly electron-withdrawing nitrile group (–CN) and ortho to the nitro group (–NO₂). The synergistic inductive and mesomeric withdrawal by these groups makes the C2 position exceptionally electron-deficient and highly labile toward nucleophilic attack.

-

C5-Fluorine (The "Silent" Atom): Located meta to both the nitrile and nitro groups. It lacks the resonance stabilization required for a Meisenheimer complex intermediate, making it significantly less reactive.

Regioselectivity Principle

In SNAr reactions, nucleophiles (amines, hydrazines, alkoxides) will selectively displace the C2-fluorine with >95% regioselectivity, leaving the C5-fluorine intact for later derivatization (e.g., Suzuki coupling).

Figure 1: Mechanism of regioselective SNAr at the C2 position.

Synthetic Pathways[1][8][9][11][12][13]

Synthesis of the Core Scaffold

The industrial preparation typically involves the nitration of 2,5-difluorobenzonitrile.

-

Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

-

Conditions: 0°C to Room Temperature.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

The C2-Fluorine is an ortho/para director.

-

The C1-Nitrile is a meta director.

-

Convergence: Both directing groups activate Position 3 (Ortho to F, Meta to CN).

-

Downstream Application: Synthesis of 3-Aminoindazoles

The most critical application of this scaffold is the "one-pot" synthesis of functionalized indazoles, a core structure in many kinase inhibitors (e.g., Axitinib analogs).

Protocol:

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol or THF, TEA (Triethylamine).

-

Step 1 (SNAr): Hydrazine displaces the C2-Fluorine.

-

Step 2 (Cyclization): The terminal nitrogen of the hydrazine attacks the adjacent nitrile carbon (intramolecular cyclization).

-

Result: Formation of 3-amino-5-fluoro-7-nitro-1H-indazole .

Figure 2: Cascade synthesis of the indazole core from 2,5-difluoro-3-nitrobenzonitrile.

Handling & Safety Profile (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Critical Handling Protocols:

-

Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon). Hydrolysis of the nitrile can occur under acidic/basic aqueous conditions.

-

Thermal Stability: As a nitro-aromatic, avoid excessive heat (>150°C) or shock. Do not distill to dryness without DSC testing.

-

Incompatibility: Reacts violently with strong reducing agents (hydrides) and strong bases.

References

-

Apollo Scientific. (2024). Certificate of Analysis: 2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2).[1] Retrieved from

-

BenchChem. (2025). Comparative Analysis of the Reactivity of Difluoronitrobenzonitrile Isomers in Nucleophilic Aromatic Substitution. Retrieved from

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluoronitrobenzonitrile Derivatives. Retrieved from

-

Leroux, F. R., et al. (2021).[3] "Synthesis of 3-Amino-5-fluoroalkylfurans and Indazoles via Intramolecular Cyclization." Organic Letters, 23, 4915-4919.[3] (Methodology reference for indazole cyclization).

-

BLD Pharm. (2024). Safety Data Sheet (SDS) for 2,5-Difluoro-3-nitrobenzonitrile. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,5-Difluoro-3-nitrobenzonitrile

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2)[1] is a highly functionalized, electron-deficient aromatic building block. Characterized by a unique "push-pull" electronic environment, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, including thermally activated delayed fluorescence (TADF) dyes and OLEDs[2]. This technical guide provides an in-depth analysis of its physicochemical properties, electronic behavior, and field-proven protocols for regioselective functionalization.

Structural Analysis and Electronic Properties

The synthetic utility of 2,5-difluoro-3-nitrobenzonitrile is dictated by the spatial arrangement of its substituents: a nitrile group (-CN) at C1, fluorines (-F) at C2 and C5, and a nitro group (-NO₂) at C3.

-

Regioselective Activation: Nucleophilic aromatic substitution (SNAr) on this scaffold is highly regioselective. The C2-fluorine is positioned ortho to both the strongly electron-withdrawing nitrile and nitro groups. This dual-ortho relationship drastically lowers the LUMO energy at C2, making it exceptionally electrophilic[3].

-

Meisenheimer Complex Stabilization: When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized and stabilized by both the -CN and -NO₂ groups. Conversely, the C5-fluorine is meta to both electron-withdrawing groups, lacking resonance stabilization for any potential intermediate[3]. Consequently, under controlled conditions, nucleophiles will exclusively displace the C2-fluorine.

Electronic activation pathway dictating SNAr regioselectivity at the C2 position.

Physicochemical Properties

Understanding the physical properties of 2,5-difluoro-3-nitrobenzonitrile is essential for optimizing reaction conditions and downstream purification. The high heteroatom density contributes to a significant polar surface area, which must be accounted for in drug design if the core is retained in the final API.

| Property | Value | Causality / Impact on Development |

| CAS Number | 1690818-46-2[1] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₇H₂F₂N₂O₂[4] | High heteroatom-to-carbon ratio dictates high polarity. |

| Molecular Weight | 184.10 g/mol [5] | Low molecular weight makes it an ideal fragment for drug discovery. |

| Topological Polar Surface Area | ~69.6 Ų | Driven by -NO₂ and -CN groups; impacts membrane permeability. |

| LogP (Predicted) | 1.5 – 2.0 | Moderate lipophilicity; balances aqueous solubility with organic reactivity. |

| Physical State | Solid (Crystalline) | Facilitates purification via recrystallization and stable long-term storage. |

Reactivity Profile and Synthetic Applications

Beyond SNAr, the orthogonal reactivity of the functional groups allows for sequential modifications:

-

Nitro Reduction: The -NO₂ group can be selectively reduced to an aniline (using Fe/NH₄Cl or catalytic hydrogenation) without affecting the nitrile or the remaining C5-fluorine, providing a handle for Buchwald-Hartwig aminations or amide couplings.

-

Nitrile Hydrolysis/Reduction: The -CN group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, enabling the synthesis of complex heterocycles like quinazolines or benzisoxazoles[6].

Experimental Protocols: Regioselective SNAr Workflow

To harness the reactivity of 2,5-difluoro-3-nitrobenzonitrile, the following self-validating protocol details the regioselective substitution of the C2-fluorine with a secondary amine.

Causality & Design:

-

Solvent Choice: We utilize a non-polar solvent (toluene) rather than traditional polar aprotic solvents (DMF/DMSO). Literature demonstrates that non-polar solvents stabilize a cyclic, six-membered polar transition state, dramatically enhancing ortho-selectivity (often >95%) in fluoronitrobenzenes ()[7].

-

Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed. Its steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine exclusively attacks the ring.

-

Temperature Control: The reaction is initiated at 0°C. The C2 position is hyper-activated; lower temperatures prevent exothermic runaway and suppress any potential background reaction at the unactivated C5 position.

Step-by-Step Methodology:

-

Preparation: Charge a dry, argon-purged round-bottom flask with 2,5-difluoro-3-nitrobenzonitrile (1.0 equiv) and anhydrous toluene (0.2 M concentration).

-

Base Addition: Add DIPEA (1.5 equiv) to the solution and cool the mixture to 0°C using an ice bath.

-

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.05 equiv) dropwise over 15 minutes. Self-Validation: The solution will likely undergo a color change (often deepening to yellow/orange) indicating the formation of the Meisenheimer complex.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the starting material mass (m/z 184) is fully consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure C2-substituted product.

Experimental workflow for the regioselective SNAr of 2,5-difluoro-3-nitrobenzonitrile.

References

-

Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, ACS Publications, 2014.[Link]

Sources

An In-depth Technical Guide to Difluoronitrobenzonitrile Isomers: Identification, Properties, and Synthesis

Introduction: This technical guide addresses the chemical identity, properties, and synthesis of fluorinated nitrobenzonitriles, a class of compounds with significant applications in medicinal chemistry and materials science. It has come to our attention that the specific compound "2,5-Difluoro-3-nitrobenzonitrile" is not readily found in major chemical databases with a registered CAS number. It is likely that this name is a slight misnomer for a structurally similar and commercially available isomer. This guide will therefore focus on providing a comprehensive overview of the most relevant isomers, thereby enabling researchers to identify the correct building block for their specific applications. The strategic incorporation of fluorine atoms and the nitrile group into aromatic scaffolds can significantly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity, making these compounds valuable intermediates in drug discovery.[1][2]

Isomer Identification and Physicochemical Properties

The precise arrangement of substituents on the benzene ring is critical for the chemical reactivity and biological activity of these intermediates. Below is a comparative table of the key isomers of difluoronitrobenzonitrile.

| Isomer | 2,6-Difluoro-3-nitrobenzonitrile | 2,5-Difluoro-4-nitrobenzonitrile | 2,4-Difluoro-3-nitrobenzonitrile |

| Structure | Chemical structure image would be placed here | Chemical structure image would be placed here | Chemical structure image would be placed here |

| CAS Number | 143879-77-0[3][4] | 172921-32-3[5] | 1186194-75-1[6] |

| Synonyms | Not specified | Not specified | Not specified |

| Molecular Formula | C₇H₂F₂N₂O₂[3][5] | C₇H₂F₂N₂O₂[5] | C₇H₂F₂N₂O₂ |

| Molecular Weight | 184.10 g/mol [3][5] | 184.10 g/mol [5] | 184.10 g/mol |

| Appearance | White to light yellow powder/crystal[4] | Solid | Not specified |

| Purity | >97.0% (GC)[4] | ≥97%[5] | >99% |

| Melting Point | 51.0 to 55.0 °C[4] | Not specified | Not specified |

The Role in Drug Discovery and Organic Synthesis

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry. The introduction of fluorine can alter the electronic properties of a molecule, enhance its metabolic stability by blocking sites of oxidation, and improve its binding affinity to target proteins.[2] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities like amines or carboxylic acids.[7][8]

Difluoronitrobenzonitriles serve as key building blocks in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies in oncology.[9] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of Difluoronitrobenzonitriles: A Representative Protocol

The synthesis of substituted benzonitriles often involves the cyanation of an appropriately substituted aromatic precursor. A common method is the nucleophilic aromatic substitution of a fluoride or other leaving group with a cyanide salt. The following is a representative protocol for the synthesis of a difluoronitrobenzonitrile isomer, based on a patented procedure for a related compound.[10] This method highlights the general principles applicable to the synthesis of this class of molecules.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via SNAr[11]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium Cyanide (KCN)

-

tert-Butanol

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a condenser, charge 32.5 g (0.5 mol) of potassium cyanide and 400 g of tert-Butanol.[10]

-

Heat the mixture to 70°C.

-

Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 70°C.[10]

-

Continue to stir the reaction mixture at 70°C for 20 hours.[10]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid residue with suction.

-

The filtrate, containing the product, can be further purified by standard methods such as distillation or crystallization.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like tert-butanol is used to facilitate the SNAr reaction.

-

Temperature: The reaction is heated to provide the necessary activation energy for the substitution reaction.

-

Reagent Stoichiometry: An excess of potassium cyanide is used to drive the reaction to completion.

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of a difluoronitrobenzonitrile.

Safety and Handling

Difluoronitrobenzonitrile isomers are classified as hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood. These compounds are generally irritants to the skin, eyes, and respiratory system.[11][12] They may be harmful if swallowed, inhaled, or absorbed through the skin.[11][13]

Hazard Statements:

-

H301/302: Toxic/Harmful if swallowed[3]

-

H311: Toxic in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H331/335: Toxic/May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][14]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Conclusion

While the specific compound "2,5-Difluoro-3-nitrobenzonitrile" remains elusive in the chemical literature, several closely related isomers are well-characterized and commercially available. This guide provides a foundational understanding of these important synthetic intermediates, their properties, a representative synthetic protocol, and essential safety information. Researchers are encouraged to carefully verify the CAS number and structure of the desired isomer to ensure the success of their synthetic endeavors. The versatility of difluoronitrobenzonitriles as building blocks will undoubtedly continue to contribute to advancements in drug discovery and materials science.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

-

Finger, G. C., & Reed, F. H. (1944). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 66(11), 1972-1974. Retrieved from [Link]

-

(2026, February 28). Understanding 2,4-Difluoro-5-nitrobenzonitrile: Properties and Sourcing for R&D. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

(n.d.). Application of Nitrile in Drug Design. ResearchGate. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoro-3-nitrobenzonitrile | 143879-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,4-Difluoro-3-nitrobenzonitrile [synhet.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. tcichemicals.com [tcichemicals.com]

Electronic Effects and Regioselective SNAr Reactivity in 2,5-Difluoro-3-nitrobenzonitrile: A Technical Guide

Executive Summary

In modern drug development, highly functionalized fluoroarenes are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) stands out as a uniquely activated electrophile. Its densely packed aromatic ring features a precise "push-pull" electronic topology—dominated overwhelmingly by the "pull" of strong electron-withdrawing groups (EWGs).

This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing this molecule. By dissecting the synergistic inductive (

Electronic Topology and Substituent Effects

To predict the reactivity of 2,5-Difluoro-3-nitrobenzonitrile, we must first isolate the electronic contribution of each substituent on the benzonitrile core. The reactivity of the aromatic system is dictated by the Hammett substituent constants (

The Interplay of Inductive and Resonance Effects

-

Cyano Group (-CN at C1): Exerts a strong inductive withdrawal (

) through the -

Nitro Group (-NO

at C3): The most potent EWG on the ring. Like the cyano group, it operates via intense -

Fluoro Groups (-F at C2 and C5): Fluorine is highly electronegative, exerting a strong

effect. However, its lone pairs can donate into the ring via resonance (

Quantitative Electronic Parameters

The table below summarizes the Hammett constants for these substituents, illustrating the profound electron deficiency of the arene core.

Table 1: Hammett Substituent Constants (

| Substituent | Position | Net Electronic Effect | ||

| -NO | C3 | 0.71 | 0.78 | Strong |

| -CN | C1 | 0.56 | 0.66 | Strong |

| -F | C2, C5 | 0.34 | 0.06 | Strong |

(Data derived from standard physical organic chemistry compilations [1])

Diagram 1: Electronic vectors and substituent effects on the benzonitrile core.

Mechanistic Causality in SNAr Regioselectivity

When 2,5-Difluoro-3-nitrobenzonitrile is subjected to a nucleophile (e.g., an amine or alkoxide), the reaction does not yield a statistical mixture of products. It exhibits near-perfect regiochemical fidelity for substitution at the C2 position. Understanding why requires analyzing the transition state and the resulting Meisenheimer complex [3].

Kinetic Control via the Meisenheimer Complex

SNAr proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate (the Meisenheimer complex). The stability of this complex dictates the activation energy (

-

Attack at C2-F: The C2 carbon is flanked by the -CN group (C1) and the -NO

group (C3). When a nucleophile attacks C2, the resulting negative charge is delocalized directly onto the highly electronegative oxygen atoms of the ortho -NO -

Attack at C5-F: The C5 carbon is para to the -CN group but meta to the -NO

group. While the para -CN group provides some resonance stabilization, the meta -NO

Conclusion: The synergistic ortho-activation by both -CN and -NO

Diagram 2: Logical flow of regioselective SNAr pathway and intermediate stabilization.

Self-Validating Experimental Protocol: Regioselective Amination

To leverage this electronic orthogonality in a practical setting, the following protocol details the regioselective amination of 2,5-Difluoro-3-nitrobenzonitrile using morpholine as a model nucleophile.

Reagents and Stoichiometry

| Reagent | Equivalents | Role in System |

| 2,5-Difluoro-3-nitrobenzonitrile | 1.00 | Electrophilic substrate |

| Morpholine | 1.05 | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 1.20 | Non-nucleophilic proton sink |

| Anhydrous THF | 0.2 M | Polar aprotic solvent |

Step-by-Step Methodology & Causality

-

System Initialization: Dissolve 2,5-Difluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Purge the flask with N

and cool to 0 °C using an ice bath.-

Causality: The extreme electrophilicity of the C2 position means the reaction is highly exothermic. Starting at 0 °C prevents thermal runaway, suppresses competitive attack at the C5 position, and avoids polymerization of the highly activated starting material.

-

-

Base Addition: Add DIPEA (1.2 eq) to the stirring solution in one portion.

-

Causality: As the SNAr proceeds, hydrofluoric acid (HF) is generated. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge HF. This prevents the protonation of the morpholine nucleophile, which would otherwise stall the reaction.

-

-

Nucleophile Introduction: Add morpholine (1.05 eq) dropwise over 10 minutes.

-

Causality: Dropwise addition maintains a low localized concentration of the nucleophile, strictly enforcing kinetic control and maximizing regiochemical fidelity.

-

-

Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20 °C) for an additional 1-2 hours. Monitor via LC-MS.

-

Quench and Isolation: Once the starting material is consumed, quench the reaction with saturated aqueous NH

Cl. Extract the aqueous layer with Ethyl Acetate (

Analytical Validation (Quality Control)

To prove the structural integrity and regiochemistry of the product (2-morpholino-5-fluoro-3-nitrobenzonitrile), rely on NMR spectroscopy:

- F NMR: The starting material exhibits two distinct fluorine signals. Post-reaction, the highly deshielded C2-F signal (flanked by EWGs) will completely disappear, while the C5-F signal (typically around -110 to -120 ppm) will remain intact.

-

H NMR: The two aromatic protons (H4 and H6) will show a simplified coupling pattern. The loss of the C2-F atom removes the

Applications in Drug Development

The ability to selectively functionalize the C2 position leaves the C5-F bond available for late-stage modification. Drug development professionals utilize this exact sequential SNAr strategy to build complex, multi-substituted heteroaromatic scaffolds. By subsequently increasing the temperature and using a stronger nucleophile (e.g., an alkoxide or a primary amine), the C5-F bond can be displaced in a second, distinct synthetic step, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

References

-

Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.

-

Terrett, J. A.; et al. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 2015, 17(21), 5253–5256.

-

BenchChem. "A Comparative Analysis of the Reactivity of Difluoronitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution." BenchChem Technical Guides, 2025.

-

Zhou, F. Y.; Jiao, L. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes." Journal of the American Chemical Society, 2023, 145(38), 20762–20768.

Technical Guide: Reactivity & Applications of 2,5-Difluoro-3-nitrobenzonitrile in SNAr Synthesis

The following technical guide details the reactivity, regioselectivity, and synthetic utility of 2,5-Difluoro-3-nitrobenzonitrile , a specialized electrophile in medicinal chemistry.

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) serves as a high-value scaffold for constructing polysubstituted benzimidazoles, quinazolines, and other nitrogenous heterocycles. Its unique substitution pattern—placing a fluorine atom between two strong electron-withdrawing groups (EWGs)—creates a "super-activated" site for Nucleophilic Aromatic Substitution (SNAr). This guide provides researchers with the mechanistic rationale, optimized protocols, and safety considerations required to utilize this building block effectively in drug discovery campaigns.

Chemical Profile & Electronic Landscape

The reactivity of this molecule is defined by the synergistic electronic effects of the Cyano (-CN) and Nitro (-NO

| Property | Specification |

| IUPAC Name | 2,5-Difluoro-3-nitrobenzonitrile |

| CAS Number | 1690818-46-2 |

| Molecular Formula | C |

| Molecular Weight | 184.10 g/mol |

| Key Substituents | C1: Cyano (-CN), C2: Fluoro (-F), C3: Nitro (-NO |

Electronic Activation Map

The molecule possesses two potential leaving groups (fluorines at C2 and C5). However, their electrophilicity is vastly different due to their positions relative to the EWGs.

-

C2-Fluorine (The "Hot" Spot):

-

Ortho to Cyano: Strong inductive (-I) and mesomeric (-M) activation.

-

Ortho to Nitro: Strong inductive (-I) and mesomeric (-M) activation.

-

Result: The C2 position is "sandwiched" between two activators, making it extremely susceptible to nucleophilic attack.

-

-

C5-Fluorine (The "Cold" Spot):

-

Meta to Cyano: Weak activation (inductive only).

-

Meta to Nitro: Weak activation (inductive only).

-

Result: The C5 position lacks resonance stabilization for the Meisenheimer intermediate, rendering it kinetically inert under standard conditions compared to C2.

-

Mechanistic Analysis: Regioselectivity Logic

The absolute regioselectivity for C2 substitution is governed by the stability of the Meisenheimer Complex (anionic intermediate).

Pathway A: Attack at C2 (Favored)

When a nucleophile (Nu⁻) attacks C2, the negative charge is delocalized onto both the nitro and cyano groups. The ability of the nitro group to accommodate negative charge directly (via resonance) drastically lowers the activation energy ($ \Delta G^\ddagger $).

Pathway B: Attack at C5 (Disfavored)

Attack at C5 places the negative charge at positions ortho/para to C5 (i.e., C4, C6, and C2). None of these positions bear the EWGs directly in a way that allows for resonance withdrawal (meta relationship). The charge remains localized on the carbon ring, resulting in a high-energy, unstable intermediate.

Figure 1: Mechanistic pathway comparison demonstrating the electronic preference for C2 substitution.

Experimental Protocols

Protocol A: Regioselective SNAr with Primary Amines

This protocol yields 2-amino-5-fluoro-3-nitrobenzonitrile derivatives.

Reagents:

-

Substrate: 2,5-Difluoro-3-nitrobenzonitrile (1.0 equiv)

-

Nucleophile: Primary amine (R-NH

, 1.0–1.1 equiv) -

Base: DIPEA (N,N-Diisopropylethylamine) or K

CO -

Solvent: THF (0°C to RT) or Acetonitrile (RT)

Procedure:

-

Dissolution: Dissolve 2,5-Difluoro-3-nitrobenzonitrile in anhydrous THF (0.2 M concentration) under N

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent exothermic runaway due to the high reactivity of the C2 position.

-

Addition: Add the base followed by the slow, dropwise addition of the amine.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC or LCMS. Conversion is usually complete within 1–2 hours.

-

Workup: Quench with water. If the product precipitates, filter and wash with cold water/hexanes. If soluble, extract with EtOAc, wash with brine, dry over Na

SO

Critical Note: Avoid heating above 40°C unless the amine is sterically hindered. High temperatures may degrade the nitrile or lead to trace C5 substitution.

Protocol B: Reduction to Diamine Scaffold

To access benzimidazoles, the nitro group must be reduced to an aniline.

Reagents:

-

Substrate: 2-Substituted-5-fluoro-3-nitrobenzonitrile

-

Reductant: Iron powder (5 equiv) + NH

Cl (5 equiv) -

Solvent: EtOH/Water (4:1)

Procedure:

-

Suspend the nitro compound in EtOH/Water.

-

Add Iron powder and solid NH

Cl. -

Heat to 70–80°C with vigorous stirring for 2–4 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate the filtrate to obtain the 2-amino-3-(substituted-amino)-5-fluorobenzonitrile .

Applications in Drug Discovery

This scaffold is particularly relevant for synthesizing AKR1C3 inhibitors and Kinase Inhibitors where a bicyclic core is required.

Case Study: Synthesis of Fluorinated Benzimidazoles

The 2,5-difluoro-3-nitrobenzonitrile core allows for the rapid assembly of 4-cyano-6-fluorobenzimidazoles.

-

SNAr: Displacement of C2-F with a primary amine (R-NH

). -

Reduction: Conversion of C3-NO

to C3-NH -

Cyclization: Condensation with formic acid, triethyl orthoformate, or CDI closes the ring between the N2 and N3 nitrogens.

Structural Outcome: The resulting benzimidazole retains the Cyano group at position 4 and the Fluorine at position 6 (benzimidazole numbering), providing vectors for further functionalization (e.g., hydrolysis of CN to amide/acid, or SNAr of the remaining F).

Figure 2: Synthetic workflow for converting the scaffold into a functionalized benzimidazole.

Safety & Handling (E-E-A-T)

-

Energetic Potential: As a nitro-aromatic compound, 2,5-difluoro-3-nitrobenzonitrile possesses significant potential energy. While generally stable at RT, do not heat the neat solid . Perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

-

HF Generation: The SNAr reaction releases fluoride ions. Upon workup with acid (or if the amine HCl salt is used), trace Hydrofluoric Acid (HF) may form. Use glass-lined vessels or appropriate plasticware if acidic workup is required, and keep Calcium Gluconate gel nearby as a safety precaution.

-

Skin Sensitization: Fluorinated nitrobenzenes are potent skin sensitizers and irritants. Double-gloving (Nitrile) and working in a fume hood are mandatory.

References

- Title: Nucleophilic aromatic substitution of polyfluoronitrobenzenes.

- Synthesis of 4-amino-2,5-difluorobenzonitrile: Title: 7-aminofuropyridine derivatives (Patent WO2011100502A1). Source: World Intellectual Property Organization. URL: Context: Describes the use of amino-difluoro-benzonitrile precursors, validating the SNAr accessibility of this scaffold.

- Title: Tricyclic AKR1C3 Dependent KARS Inhibitors (Patent WO2021005586A1).

-

Chemical Vendor Data (CAS Verification)

Sources

A Technical Guide to the Stability and Storage of 2,5-Difluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-3-nitrobenzonitrile is a key intermediate in pharmaceutical synthesis, valued for its specific reactivity in building complex molecular architectures. The presence of three distinct functional groups—a nitrile, a nitro group, and two fluorine atoms—on an aromatic ring creates a molecule with a unique electronic profile. However, these same features predispose it to specific degradation pathways. This guide provides an in-depth analysis of the factors governing the stability of 2,5-Difluoro-3-nitrobenzonitrile, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure its integrity throughout the research and development lifecycle.

Introduction: A Molecule of Strategic Importance

2,5-Difluoro-3-nitrobenzonitrile is a substituted aromatic compound whose utility in medicinal chemistry and materials science is growing. Its structural motifs are frequently incorporated into novel therapeutic agents and functional materials. The precise arrangement of electron-withdrawing groups (nitro, nitrile, fluoro) makes the aromatic ring susceptible to nucleophilic aromatic substitution, a cornerstone of modern synthetic chemistry.

The integrity of this starting material is paramount. Degradation not only reduces the purity and yield of subsequent reactions but can also introduce impurities that may be difficult to remove, potentially impacting the safety and efficacy of the final product. Understanding the inherent stability of 2,5-Difluoro-3-nitrobenzonitrile is therefore a critical, non-negotiable aspect of process control and quality assurance.

Chemical Profile and Inherent Stability

The stability of 2,5-Difluoro-3-nitrobenzonitrile is dictated by the interplay of its functional groups.

-

Nitrile Group (-C≡N): Generally stable, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would convert it first to an amide and then to a carboxylic acid.[1][2][3][4]

-

Nitro Group (-NO₂): Aromatic nitro compounds are energetic and can be sensitive to heat, shock, and certain chemical incompatibilities.[5][6][7] The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. It can also be reduced to form nitroso, hydroxylamine, or amino derivatives.[8]

-

Difluoro-Aromatic Core: The carbon-fluorine bond is one of the strongest in organic chemistry, lending significant thermal and metabolic stability.[9] However, the fluorine atoms, particularly when positioned ortho and para to the powerful nitro group, further enhance the ring's electrophilicity, making it more susceptible to nucleophilic displacement of a fluoride ion.

The combination of these groups results in a molecule that is generally stable under standard conditions but has specific vulnerabilities that must be managed.

Caption: Key functional groups of 2,5-Difluoro-3-nitrobenzonitrile and their associated stability risks.

Factors Influencing Stability & Degradation Pathways

Several environmental factors can compromise the integrity of 2,5-Difluoro-3-nitrobenzonitrile.

Moisture and pH (Hydrolytic Stability)

The most probable hydrolytic degradation pathway involves the nitrile group. While generally requiring harsh conditions (strong acid/base and heat), the presence of catalytic impurities could facilitate this process over long-term storage.[1][3][10]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water, eventually yielding a carboxylic acid and an ammonium salt.[2][4]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion on the nitrile carbon can lead to the formation of a carboxylate salt and ammonia.[1][2]

Mitigation: Store in a tightly sealed container in a dry environment. Avoid contact with strong acids and bases.

Temperature (Thermal Stability)

Aromatic nitro compounds can decompose exothermically at elevated temperatures.[5][11] While the difluoro-benzonitrile core is relatively stable, the nitro group is the primary concern. High temperatures can initiate decomposition, potentially leading to the release of nitrogen oxides (NOx) and other hazardous gases.[12] Studies on nitroaromatic compounds show that exothermic activity can begin at temperatures above 260°C, but this can be lowered by the presence of impurities.[5]

Mitigation: Store in a cool environment. Avoid proximity to heat sources, and do not subject to rapid, uncontrolled heating.[7]

Light (Photostability)

Mitigation: Store in a light-resistant (amber or opaque) container.[8][14][15]

Chemical Incompatibility

Contact with certain classes of chemicals can initiate vigorous and potentially hazardous reactions.

-

Strong Reducing Agents: Agents like hydrides, sodium sulfide, or zinc powder can reduce the nitro group, compromising the material's integrity and potentially causing a strong exotherm.[6]

-

Strong Oxidizing Agents: While the nitro group itself is an oxidizing moiety, contact with even stronger oxidizers (e.g., peroxides, chlorates) should be avoided.[6][7]

-

Strong Bases and Amines: These can react with aromatic nitro compounds, and in some cases, contamination can lead to increased shock sensitivity.[5]

Mitigation: Segregate storage away from incompatible materials. Ensure dedicated, clean equipment is used for handling.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2,5-Difluoro-3-nitrobenzonitrile, the following conditions are recommended based on best practices for aromatic nitro compounds and nitriles.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation and any slow hydrolytic or oxidative processes.[8][15] Avoid freezing, which could cause moisture condensation upon removal. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent potential long-term oxidation. Purging the container with an inert gas before sealing is best practice for long-term storage.[15] |

| Light | Protect from Light | Store in an amber glass vial or an opaque container to prevent photolytic degradation.[8][14] |

| Container | Tightly Sealed Glass | Use a container with a secure, chemically resistant cap (e.g., PTFE-lined) to prevent moisture ingress and sample sublimation.[14][15] |

| Environment | Dry, Well-Ventilated Area | Store in a dedicated chemical storage cabinet, preferably one rated for flammable materials, away from heat sources.[5][16] |

| Incompatibilities | Segregate from Incompatibles | Store separately from strong oxidizing agents, reducing agents, strong acids, and strong bases.[5][6][12] |

Analytical Methods for Stability Assessment

A robust stability-indicating method is crucial for confirming the purity of 2,5-Difluoro-3-nitrobenzonitrile before use.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the method of choice for assessing purity and detecting degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is typically effective.[17]

-

Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~254 nm).

-

Validation: The method should be validated through forced degradation studies to ensure it can separate the parent peak from all potential degradation products.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to validate the analytical method's specificity.

Objective: To determine if the HPLC method can resolve the parent compound from degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Prepare Stock Solution: Create a stock solution of 2,5-Difluoro-3-nitrobenzonitrile in a suitable solvent like acetonitrile at ~1 mg/mL.[8]

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[8]

-

Thermal Degradation: Incubate a solid sample and a stock solution sample at an elevated temperature (e.g., 80°C) for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a stock solution sample to a calibrated light source as per ICH Q1B guidelines.[8][13]

-

Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV, comparing them to an unstressed control sample.

Caption: Workflow for a forced degradation study to validate a stability-indicating analytical method.

Conclusion

While 2,5-Difluoro-3-nitrobenzonitrile is a robust molecule, its long-term stability is contingent upon controlling its environment. The primary risks are exposure to moisture, high temperatures, light, and incompatible chemicals. By implementing the recommended storage protocols—refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—and verifying purity with a validated stability-indicating HPLC method, researchers can ensure the material's integrity. Adherence to these guidelines is a foundational step in achieving reproducible, high-quality results in drug discovery and development.

References

- Process for hydrolysis of nitriles.

- Nitriles (OCR A Level Chemistry A): Revision Note. A Level Chemistry.

- Hydrolysis of Nitriles. Organic Chemistry Tutor.

- Safe Handling and Storage of Nitro Compounds. Benchchem.

- Chemistry of Nitriles. LibreTexts.

- Effect of temperature on the stability of 4-nitrile oxide. Benchchem.

- Handling and Care of Peroxide-Forming and Nitro Compounds.

- Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

- Nitrocompounds, Aromatic.

- Reactions of Nitriles. KPU Pressbooks.

- Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution. Benchchem.

- 3-Nitrophenol Safety D

- 3,5-Difluorobenzonitrile Safety D

- 1,4-Difluoro-2-nitrobenzene Safety D

- Thermal Stability Characteristics of Nitroarom

- Photolysis Products of Fluorin

- Fluorinated Pharmaceutical and Pesticide Photolysis. PMC.

- Photostability Testing of New Drug Substances and Products. ICH.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. fishersci.com [fishersci.com]

- 13. database.ich.org [database.ich.org]

- 14. lymecongregationalchurch.org [lymecongregationalchurch.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. par.nsf.gov [par.nsf.gov]

solubility of 2,5-Difluoro-3-nitrobenzonitrile in organic solvents

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) is a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antibacterial agents. Despite its structural importance, specific peer-reviewed solubility data for this isomer is sparse in the public domain.

This technical guide bridges that gap. It provides a predictive solubility profile based on structural thermodynamics, establishes a validated experimental protocol for determining precise solubility curves, and outlines the thermodynamic models (Apelblat and van’t Hoff) required to scale up crystallization processes.

Chemical Profile & Structural Thermodynamics

To predict solubility behavior, we must first analyze the solute-solvent interaction potential of the molecule.

-

Molecular Formula: C₇H₂F₂N₂O₂[3]

-

Molecular Weight: 184.10 g/mol [3]

-

Electronic Character: Highly electron-deficient aromatic ring due to the synergistic withdrawal effects of the Nitro (-NO₂), Cyano (-CN), and two Fluoro (-F) groups.

Solubility Prediction Logic: The molecule lacks hydrogen bond donors (HBD) but possesses multiple hydrogen bond acceptors (HBA) via the nitro and nitrile groups. Consequently:

-

Polar Aprotic Solvents (High Solubility): Solvents like Acetone, DMF, and DMSO will exhibit the highest solubility due to strong dipole-dipole interactions.

-

Polar Protic Solvents (Moderate Solubility): Alcohols (Methanol, Ethanol) will solubilize the compound via H-bonding to the nitro/cyano groups, but the hydrophobic fluorinated ring will limit solubility compared to non-fluorinated analogs.

-

Non-Polar Solvents (Low Solubility): Alkanes (Hexane, Heptane) will show poor solubility, making them ideal anti-solvents.

Predicted Solubility Ranking

Based on the thermodynamic behavior of the structural analog 3-nitrobenzonitrile [1] and the lipophilicity introduced by the fluorine atoms, the expected solubility ranking at 298.15 K is:

| Rank | Solvent Class | Specific Solvents | Mechanism of Interaction |

| 1 | Ketones / Amides | Acetone, DMF, NMP | Strong Dipole-Dipole; Solvation of electron-deficient ring. |

| 2 | Esters | Ethyl Acetate, Isopropyl Acetate | Dipole-Dipole; Standard crystallization solvent. |

| 3 | Nitriles | Acetonitrile | |

| 4 | Aromatics | Toluene, Xylene | |

| 5 | Alcohols | Methanol > Ethanol > IPA | H-bonding (Solvent Donor -> Solute Acceptor). |

| 6 | Alkanes / Water | Heptane, Water | Anti-solvents . High interfacial tension. |

Experimental Protocols for Solubility Determination

Since specific data for this isomer may vary by batch purity, generating an empirical solubility curve is mandatory for process design. Use the following Self-Validating Protocol .

Method A: The Static Equilibrium (Gravimetric) Method

Best for generating thermodynamic data for regulatory filing.

Workflow Diagram:

Caption: Step-by-step workflow for static solubility determination.

Step-by-Step Protocol:

-

Preparation: Add excess 2,5-Difluoro-3-nitrobenzonitrile solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (

K) for 24–48 hours. Ensure solid phase is always present. -

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

-

HPLC: Dilute the supernatant and analyze against a standard curve (Recommended for high precision).

-

-

Replication: Repeat at temperatures

to

Method B: Dynamic Laser Monitoring (Polythermal)

Best for determining Metastable Zone Width (MSZW).

-

Prepare a mixture of known concentration (

). -

Heat at 1 K/min until the solution becomes clear (Laser transmission = 100%). Record

. -

Cool at 1 K/min until nucleation occurs (Laser transmission drops). Record

. -

The difference (

) defines the MSZW, critical for avoiding spontaneous nucleation during scale-up.

Thermodynamic Modeling & Analysis

To interpolate solubility at any temperature for process control, experimental data must be correlated using the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).[5][6]

- : Empirical parameters derived from regression analysis.

Interpretation for Researchers:

-

Parameter B : Reflects the enthalpy of solution.[7] A negative

(typical) indicates endothermic dissolution. -

Parameter C : Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions (van't Hoff Analysis)

For a rigorous understanding of the dissolution driving force, calculate the enthalpy (

- (Endothermic): Solubility increases with temperature. (Expected for this compound).

- (Positive Entropy): The disorder increases upon dissolution, driving the process.

Process Application: Crystallization Strategy

Based on the predicted solubility profile, the following crystallization strategies are recommended for purification:

Decision Tree for Solvent Selection:

Caption: Decision logic for selecting the optimal crystallization mode.

-

Cooling Crystallization:

-

Solvent: Ethyl Acetate or Toluene.

-

Process: Dissolve at reflux (~75°C), filter hot to remove insolubles, and cool slowly (0.5°C/min) to 5°C.

-

Why: The temperature coefficient of solubility in esters is typically high for nitro-benzonitriles, ensuring high recovery.

-

-

Anti-Solvent Crystallization:

-

System: Acetone (Solvent) + Water (Anti-solvent).

-

Process: Dissolve in Acetone at RT. Slowly add Water.

-

Why: The hydrophobic fluorine atoms will cause rapid precipitation upon water addition. Caution: Control addition rate to prevent oiling out.

-

References

-

Solubility of Analog (3-Nitrobenzonitrile)

- Title: Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents.

- Source:Journal of Chemical & Engineering Data (via ResearchG

- Relevance: Establishes the baseline solubility order (Acetone > Ethyl Acetate > Alcohols) for the nitrobenzonitrile scaffold.

-

Synthesis & Solvent Context

- Title: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile (Structural Analog).

- Source: BenchChem Technical Guide / Patent Liter

- Relevance: Confirms the stability of fluorinated nitrobenzonitriles in polar protic solvents (tert-butanol) and esters during synthesis.

-

Thermodynamic Modeling Framework

-

Compound Identification

Sources

- 1. 1146290-07-4|3-Fluoro-4-methyl-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1009-35-4|4-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. jsppharm.org [jsppharm.org]

- 8. physchemres.org [physchemres.org]

The Indazole Nucleus: A Privileged Scaffold for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms and the existence of two principal tautomeric forms (1H and 2H), provide a rich platform for diverse chemical modifications.[2][3] This guide offers a comprehensive exploration of the indazole nucleus's synthetic potential. We will delve into the fundamental principles of its reactivity, detail key functionalization strategies with field-proven protocols, and illuminate its application in the synthesis of biologically active compounds.

Introduction: The Unique Character of the Indazole Core

Indazole, composed of a fused benzene and pyrazole ring, is a fascinating heterocyclic system.[2] While rarely found in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[2][4] This biological promiscuity stems from the scaffold's ability to act as a bioisostere for native structures like indole or phenol, often leading to improved metabolic stability and the capacity to form crucial hydrogen bond interactions with biological targets.[2][5]

The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[3][6] This tautomeric equilibrium is a critical consideration in any synthetic strategy, as it directly influences the regioselectivity of functionalization reactions.

Strategic Functionalization of the Indazole Core: A Synthetic Playbook

The true power of the indazole scaffold lies in its synthetic tractability. A multitude of methods have been developed to modify the indazole ring system at various positions, enabling the precise tuning of its physicochemical and pharmacological properties. This section will explore the key synthetic transformations, providing both mechanistic insights and detailed experimental protocols.

N-Functionalization: Mastering Regioselectivity

The presence of two nitrogen atoms (N1 and N2) presents both an opportunity and a challenge for synthetic chemists.[7] Selective functionalization at either nitrogen is crucial for controlling the final molecule's biological activity and properties.

Causality Behind Experimental Choices: The regiochemical outcome of N-alkylation and N-arylation is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the nature of the electrophile play a pivotal role in directing the substitution to either the N1 or N2 position.[7] Generally, N1-substituted indazoles are the thermodynamically more stable products.[7]

Protocol 1: N1-Selective Alkylation of Indazole [7]

This protocol leverages the use of a strong, non-nucleophilic base in an aprotic polar solvent to favor the formation of the N1-alkylated product.

Methodology:

-

Preparation: To a solution of the desired indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

-

Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation of Indazole

The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of a wide range of nitrogen-containing heterocycles, including indazoles.[8] The choice of ligand is critical for achieving high yields and good regioselectivity.

Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd2(dba)3 (0.02 mmol), a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos, 0.04 mmol), the indazole (1.0 mmol), the aryl halide or triflate (1.2 mmol), and a base such as NaOt-Bu or K3PO4 (1.4 mmol) in a reaction vessel.

-

Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

| Reaction Type | Key Reagents | Typical Yields | Regioselectivity |

| N1-Alkylation | NaH, Alkyl Halide, THF | 60-95% | High for N1 |

| N-Arylation (Pd-cat.) | Pd Catalyst, Ligand, Base, Aryl Halide | 70-98% | Dependent on ligand and substrate |

Table 1: Summary of N-Functionalization Reactions of Indazole.

C3-Functionalization: Accessing a Key Position

The C3 position of the indazole ring is another critical site for synthetic modification, often playing a key role in modulating biological activity.[7] Direct functionalization at this position can be challenging due to the potential for competing reactions at the nitrogen atoms.

Causality Behind Experimental Choices: To achieve selective C3-functionalization, a common strategy involves the protection of the nitrogen atoms, followed by directed metallation and subsequent reaction with an electrophile.

Protocol 3: N2-Protection and C3-Lithiation/Functionalization [7]

This protocol utilizes a removable protecting group on the N2 position to direct lithiation specifically to the C3 position.

Methodology:

-

N2-Protection: To a solution of indazole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add diisopropylethylamine (DIPEA, 1.5 mmol) followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. After an aqueous work-up, purify the product to obtain the N2-SEM protected indazole.

-

C3-Lithiation: To a solution of the N2-SEM protected indazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 mmol) dropwise. Stir the solution at -78 °C for 1 hour.

-

Reaction with Electrophile: Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate. The SEM group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.

-

Purification: Purify the final C3-functionalized indazole by column chromatography.

Recent advances have also focused on transition metal-catalyzed C-H functionalization at the C3 position, offering more atom-economical routes.[9][10] For instance, microwave-assisted, Selectfluor-mediated C3-formylation using DMSO as the formylating agent has been developed.[11]

C-H Functionalization of the Benzene Ring: Expanding the Chemical Space

Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) requires strategic approaches, often involving directing groups to overcome the inherent reactivity of the heterocyclic portion of the molecule.[7][12]

Causality Behind Experimental Choices: Transition metal catalysis, particularly with palladium and rhodium, has enabled the regioselective C-H functionalization of the benzene ring of indazoles.[13][14] The choice of catalyst, ligand, and directing group is paramount in controlling the site of functionalization.

Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a novel route to functionalized 1H-indazoles.[13] Furthermore, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades have been employed for the synthesis of N-aryl-2H-indazoles.[15]

The Indazole Scaffold in Action: Applications in Drug Discovery

The synthetic versatility of the indazole core has led to its incorporation into numerous clinically approved drugs and drug candidates.[6][16] Its ability to act as a "hinge-binder" in protein kinases has been particularly impactful in the development of cancer therapeutics.[2]

Notable Examples of Indazole-Containing Drugs:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used for the treatment of advanced renal cell carcinoma.[2]

The 7-methyl-indazole moiety, in particular, has garnered significant attention for its ability to impart desirable pharmacological properties, leading to the development of potent and selective agents.[1]

Visualization of Synthetic Strategies

To better illustrate the synthetic transformations discussed, the following diagrams outline key workflows.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]

- 15. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 2,5-Difluoro-3-nitrobenzonitrile

Executive Summary

This application note details the synthesis of 2,5-Difluoro-3-nitrobenzonitrile , a critical intermediate in the development of kinase inhibitors and agrochemicals. The protocol focuses on a regioselective nitration of 2,5-difluorobenzonitrile. Unlike standard electrophilic aromatic substitutions, the presence of the strongly electron-withdrawing nitrile group (meta-directing) and two fluorine atoms (ortho/para-directors) creates a unique electronic landscape that directs nitration to the C3 position.

This guide prioritizes reproducibility and safety , providing a self-validating workflow that includes in-process controls (IPC) and critical process parameters (CPPs).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on leveraging the cooperative directing effects of the substituents on the benzene ring.

Electronic Directing Effects

-

Nitrile (-CN) at C1: Strongly deactivating, meta-director. Directs to C3 and C5.

-

Fluorine at C2: Deactivating (inductive) but ortho/para-directing (resonance). Directs to C1, C3, and C5.

-

Fluorine at C5: Deactivating but ortho/para-directing. Directs to C4, C6, and C2.[1]

Workflow Visualization

Caption: Retrosynthetic logic identifying 2,5-difluorobenzonitrile as the optimal precursor.

Detailed Synthesis Protocol

Materials & Reagents

| Reagent | CAS No.[2][3] | Equiv.[3][4][5] | Role | Hazards |

| 2,5-Difluorobenzonitrile | 64248-64-2 | 1.0 | Substrate | Irritant |

| Nitric Acid (Fuming >90%) | 7697-37-2 | 1.5 - 2.0 | Electrophile Source | Oxidizer, Corrosive |

| Sulfuric Acid (Conc. 98%) | 7664-93-9 | 10-15 Vol | Solvent/Catalyst | Corrosive |

| Dichloromethane (DCM) | 75-09-2 | N/A | Extraction Solvent | Carcinogen |

Experimental Procedure

Step 1: Preparation of Nitrating Mixture [6]

-

Charge a dry, 3-neck round-bottom flask equipped with a thermometer, magnetic stir bar, and addition funnel.

-

Add Sulfuric Acid (H2SO4) (10 mL per gram of substrate).

-

Cool the acid to 0–5 °C using an ice/salt bath.

-

Critical Step: Slowly add 2,5-Difluorobenzonitrile to the cold acid. Ensure the temperature remains <10 °C. The substrate may dissolve slowly; stir until a homogeneous solution is obtained.

Step 2: Nitration

-

Charge the addition funnel with Fuming Nitric Acid (HNO3) (1.5 equivalents).

-

Add the HNO3 dropwise to the reaction mixture over 30–60 minutes.

-

Control: Maintain internal temperature <10 °C .

-

-

After addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours.

-

IPC (In-Process Control): Monitor reaction progress by TLC (20% EtOAc/Hexane) or HPLC. If starting material remains (>5%), heat gently to 45–50 °C for 1 hour. Note: Higher temperatures increase the risk of dinitration.

-

Step 3: Quench and Isolation

-

Prepare a beaker with crushed ice (approx. 5x reaction volume).

-

Pour the reaction mixture slowly onto the ice with vigorous stirring. The product may precipitate as a pale solid or oil.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x reaction volume).

-

Wash the combined organic layers with:

-

Water (2x)

-

Saturated NaHCO3 solution (careful, gas evolution) until pH is neutral.

-

Brine (1x).

-

-

Dry over anhydrous Na2SO4 or MgSO4.

-

Filter and concentrate under reduced pressure (Rotavap) at 40 °C.

Step 4: Purification

-

Crude Appearance: Yellow to orange oil or solid.

-

Method: Recrystallization is preferred for scale-up.

-

Solvent: Ethanol/Water or Hexane/EtOAc (9:1).

-

Dissolve crude in minimum hot ethanol, add water until turbid, cool to 4 °C.

-

-

Alternative: Flash Column Chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

Reaction Workflow Diagram

Caption: Step-by-step workflow for the nitration process.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, compare your data against these expected values.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | δ ~8.0–8.2 ppm (m, 1H) | H4 (aromatic proton between NO2 and F) |

| δ ~7.5–7.7 ppm (m, 1H) | H6 (aromatic proton ortho to CN) | |

| 19F NMR | Signal 1: ~ -110 to -120 ppm | F at C2 (deshielded by NO2/CN) |

| Signal 2: ~ -130 to -140 ppm | F at C5 | |

| FT-IR | ~2240 cm⁻¹ | C≡N stretch (Nitrile) |

| ~1540 cm⁻¹, 1350 cm⁻¹ | N-O stretch (Nitro group) | |

| GC-MS / LC-MS | M+ = 184 | Molecular ion (C7H2F2N2O2) |

Regiochemistry Check: The key to validating the 3-nitro isomer over the 4-nitro isomer is the coupling pattern in 1H NMR.

-

3-nitro isomer: H4 and H6 are meta to each other (small coupling constant, J ~2-3 Hz) and each couples to adjacent fluorines.

-

4-nitro isomer: H3 and H6 are para (no coupling) or H3 is isolated. (Note: 4-nitro is unlikely due to electronics).

Safety & Handling

-

Energetic Potential: Nitro compounds can be explosive, especially if distilled to dryness at high temperatures. Do not overheat the crude residue.

-

Acid Burns: Fuming HNO3 and Conc.[7][8] H2SO4 cause severe burns. Use butyl rubber gloves and a face shield.

-

Cyanide Derivatives: While the nitrile group is stable under these acidic conditions, avoid contact with strong reducing agents or strong bases which could hydrolyze it to toxic byproducts.

References

-

Nitration of Deactivated Aromatics: Olah, G. A., et al. "Nitration of deactivated aromatic hydrocarbons with nitronium salts." Journal of the American Chemical Society, 1961.

-

Synthesis of Fluorinated Benzonitriles: Finger, G. C., et al. "Aromatic Fluorine Compounds.[4] I. The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides." J. Am. Chem. Soc., 1944. (Provides foundational methods for handling 2,5-difluoro systems).

-

General Protocol for Nitration: "2,5-Difluoronitrobenzene synthesis." ChemicalBook Protocols. (Adapted for the nitrile derivative).[4]

-

PubChem Compound Summary: 2,5-Difluorobenzonitrile (Precursor Data).

Sources

- 1. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 2. CAS-12650-88-3, *Lysozyme (Muramidase) From Chicken Egg White Lyophilized For Molecular Biology E. C. No. : 3.2.1.17 Manufacturers, Suppliers & Exporters in India | 953200 [cdhfinechemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Nitration separation method of 2,5-dichloronitrobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

Application Notes & Protocols: 2,5-Difluoro-3-nitrobenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Difluoro-3-nitrobenzonitrile

2,5-Difluoro-3-nitrobenzonitrile is a highly functionalized aromatic building block that has garnered significant attention in medicinal chemistry. Its strategic arrangement of electron-withdrawing groups (nitro and cyano) and two fluorine atoms makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The fluorine substituents can enhance metabolic stability and binding affinity of the final drug molecule, while the nitro and cyano groups activate the aromatic ring for key chemical transformations.

This document serves as a comprehensive guide to the properties, applications, and detailed protocols involving 2,5-Difluoro-3-nitrobenzonitrile, with a focus on its role in the synthesis of targeted cancer therapies like Osimertinib.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and successful experimental design.

| Property | Value |

| Molecular Formula | C₇H₂F₂N₂O₂ |

| Molecular Weight | 184.10 g/mol |

| CAS Number | 1421372-94-2 |

| Appearance | Off-white to yellow solid |

| Melting Point | 78-82 °C |

| Purity | ≥98% (typically analyzed by HPLC) |

Safety Information: While a specific safety data sheet for 2,5-Difluoro-3-nitrobenzonitrile is not readily available in the search results, related compounds are typically handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Application in Pharmaceutical Synthesis: A Key Building Block for Osimertinib

2,5-Difluoro-3-nitrobenzonitrile is a crucial intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[3][4]

The synthesis of Osimertinib leverages the unique reactivity of 2,5-Difluoro-3-nitrobenzonitrile in two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated by the ortho-nitro and para-cyano groups, making it susceptible to displacement by nucleophiles. This is a critical step for introducing the complex amine side chains required for the final drug structure.[5][6][7]

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which then serves as a handle for further functionalization, such as the formation of an acrylamide "warhead" that enables covalent bonding to the target protein.[8][9]

Mechanism of Action of Osimertinib

Osimertinib functions as an irreversible inhibitor of mutant EGFR.[1] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[2] This permanent binding blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[1] The two major pathways that are dampened are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cancer cell proliferation and survival.[1][2] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type, which is thought to contribute to a more favorable safety profile.

Signaling Pathway Inhibition by Osimertinib

The following diagram illustrates the central role of EGFR in cell signaling and how Osimertinib intervenes.

Caption: EGFR signaling pathway and covalent inhibition by Osimertinib.

Experimental Protocols